5-(2-fluorophenyl)isoxazole-3-carboxylic acid

Description

The exact mass of the compound 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(2-fluorophenyl)isoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-fluorophenyl)isoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-fluorophenyl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWCQOSJFUMRFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588411 |

Source

|

| Record name | 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668970-73-8 |

Source

|

| Record name | 5-(2-Fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(2-fluorophenyl)isoxazole-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The isoxazole scaffold is a privileged structure in drug discovery, known for conferring a range of biological activities.[1][2][3] This document elucidates the core physicochemical properties, synthesis, reactivity, and spectroscopic characteristics of this specific fluorinated derivative. We will explore its applications as a crucial intermediate in the development of novel therapeutic agents and other advanced materials, grounding the discussion in established chemical principles and field-proven insights. Detailed protocols, mechanistic discussions, and safety considerations are included to equip researchers with the practical knowledge required for its effective utilization.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[3] This arrangement results in a unique electronic profile and structural rigidity, making it a cornerstone in the design of bioactive molecules. Isoxazole derivatives are integral to several clinically approved drugs and exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and analgesic properties.[2][3][4]

The subject of this guide, 5-(2-fluorophenyl)isoxazole-3-carboxylic acid (CAS No. 668970-73-8), incorporates three key structural motifs:

-

The Isoxazole Core: Provides a stable, aromatic scaffold that can engage in various non-covalent interactions with biological targets. Its weak N-O bond also offers a potential site for metabolic cleavage or designed reactivity.[3]

-

The 2-Fluorophenyl Group: The fluorine substitution significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine can act as a hydrogen bond acceptor and can block sites of metabolism, often enhancing the pharmacokinetic profile of a drug candidate.

-

The Carboxylic Acid Handle: This functional group provides a critical anchor point for synthetic elaboration. It can be readily converted into esters, amides, or other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR) and the attachment of the scaffold to other molecular fragments.[5]

This guide serves as a technical resource for professionals aiming to leverage the unique properties of this compound in their research and development endeavors.

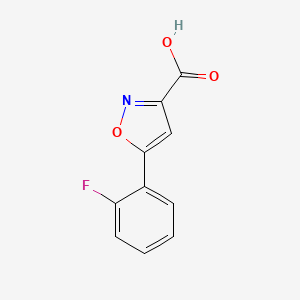

Physicochemical and Structural Properties

The fundamental properties of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid are summarized below. These data are essential for designing experiments, understanding its behavior in various media, and ensuring proper handling.

Caption: Chemical Structure of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid.

Table 1: Core Properties and Identifiers

| Property | Value | Source |

| CAS Number | 668970-73-8 | [6][7] |

| Molecular Formula | C₁₀H₆FNO₃ | [6][7] |

| Molecular Weight | 207.16 g/mol | [6][7] |

| Appearance | White to off-white solid (Typical) | General knowledge |

| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol. Poorly soluble in water. | General chemical principles |

| Storage Conditions | Store refrigerated (2-8°C), protected from light and moisture. | [8] |

Synthesis and Manufacturing Pathway

The synthesis of 3,5-disubstituted isoxazoles is a well-established field in organic chemistry. A common and effective method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For 5-(2-fluorophenyl)isoxazole-3-carboxylic acid, a practical route starts from 2-fluorobenzaldehyde.

Synthetic Workflow Overview

The overall transformation can be visualized as a multi-step process, designed for efficiency and scalability.

Caption: General synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure. Optimization of reaction times, temperatures, and equivalents may be necessary.

Step 1: Synthesis of 2-Fluorobenzaldehyde Oxime

-

To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the aldehyde spot disappears.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the oxime. Causality: The base (sodium acetate) neutralizes the HCl released from hydroxylamine hydrochloride, allowing the free hydroxylamine to react with the aldehyde carbonyl.

Step 2 & 3: In Situ Generation of Nitrile Oxide and Cycloaddition

-

Dissolve the 2-fluorobenzaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise, followed by a catalytic amount of pyridine or a stoichiometric amount of triethylamine.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Causality: NCS acts as an oxidant to convert the oxime into a transient hydroximoyl chloride, which is then dehydrochlorinated by the base to form the highly reactive 2-fluorophenyl nitrile oxide intermediate. This intermediate immediately undergoes a [3+2] cycloaddition with the electron-deficient alkyne (ethyl propiolate).

-

Once the reaction is complete (monitored by TLC), wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the ethyl ester derivative.

Step 4: Saponification to the Carboxylic Acid

-

Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature for 2-6 hours.

-

Monitor the hydrolysis by TLC. Upon completion, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with cold 1N HCl.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water to remove salts, and dry in a vacuum oven to yield the final product, 5-(2-fluorophenyl)isoxazole-3-carboxylic acid. Trustworthiness: The purity of the final compound should be validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and ensure the absence of impurities.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dominated by its carboxylic acid moiety and the isoxazole ring.

Carboxylic Acid Transformations

The carboxylic acid is a versatile handle for derivatization, most commonly through amide bond formation, a cornerstone of medicinal chemistry.

Caption: Amide coupling reaction of the title compound.

Mechanism of Amide Coupling: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid. The activator converts the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. This process is highly efficient and compatible with a wide range of functional groups, making it a preferred method for building molecular libraries for drug discovery.[9]

Isoxazole Ring Reactivity

The isoxazole ring is generally stable to many synthetic conditions. However, the N-O bond is its Achilles' heel and can be cleaved under reductive conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like Raney Nickel). This cleavage opens the ring to form a β-enaminoketone, a transformation that can be used strategically in multi-step syntheses.

Applications in Research and Development

The structural features of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid make it a valuable building block in several R&D areas.

-

Pharmaceutical Development: As an intermediate, it is primarily used in the synthesis of more complex molecules targeting a variety of diseases. The isoxazole scaffold is a known pharmacophore for inhibitors of enzymes like xanthine oxidase and cyclooxygenase (COX).[10][11] Derivatives are frequently investigated as anti-inflammatory, analgesic, and anticancer agents.[4][8][12]

-

Agrochemicals: The isoxazole motif is present in various herbicides and fungicides. This compound can serve as a starting point for the synthesis of new crop protection agents.[8][12]

-

Materials Science: The rigid, aromatic nature of the molecule allows for its incorporation into polymers or advanced materials where specific electronic or physical properties are desired.[12]

Spectroscopic Analysis Profile

While an experimental spectrum should always be acquired for confirmation, the expected spectroscopic features can be predicted.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Aromatic Protons (Fluorophenyl Ring): A complex multiplet pattern between 7.0-8.0 ppm due to H-H and H-F coupling.

-

Isoxazole Proton (-CH): A singlet typically observed between 6.5-7.5 ppm. The exact chemical shift is influenced by the substituents.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the range of 160-170 ppm.

-

Aromatic & Isoxazole Carbons: Multiple signals between 110-165 ppm. The carbon directly attached to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.

-

C=N and C=C Stretches (Rings): Multiple absorptions in the 1400-1650 cm⁻¹ region.

-

C-F Stretch: A strong absorption typically found in the 1100-1250 cm⁻¹ region.

-

Safety, Handling, and Storage

As a laboratory chemical, 5-(2-fluorophenyl)isoxazole-3-carboxylic acid requires careful handling. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general precautions for this chemical class apply.

-

Hazards: Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13] It is harmful if swallowed.[13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][15] Refrigeration (2-8°C) is recommended for long-term stability.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

5-(2-fluorophenyl)isoxazole-3-carboxylic acid is a highly valuable and versatile chemical intermediate. Its unique combination of a fluorinated phenyl ring, a biologically active isoxazole core, and a synthetically tractable carboxylic acid handle makes it a powerful tool for medicinal chemists and material scientists. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is paramount for unlocking its full potential in the creation of novel and high-value molecules.

References

-

5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid. Aladdin. [Link]

-

CAS#:1245060-72-3 | 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic Acid. Chemsrc. [Link]

-

Synthesis, Spectral Characterization, And Biological Evaluation Of Heterocyclic P-Fluorophenyl Carboxamides. Preprints.org. [Link]

-

3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid, 3-(2,5-dimethylpyrrol-1-yl)-2-thenyl ester. SpectraBase. [Link]

-

Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 37. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

-

Lee, J., Ang, A. D., & Kim, D. (2018). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 83(15), 8479–8486. [Link]

-

Węsierska, E., Giel-Pietraszuk, M., & Różalski, R. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5602. [Link]

-

Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670. [Link]

-

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]

Sources

- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]

- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. espublisher.com [espublisher.com]

- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 668970-73-8 CAS MSDS (5-(2-fluorophenyl)isoxazole-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. theaspd.com [theaspd.com]

- 11. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. qcc.edu [qcc.edu]

- 13. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid | C10H5F2NO3 | CID 28951583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-(2-fluorophenyl)isoxazole-3-carboxylic acid (CAS No. 668970-73-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its established role as a key intermediate in the development of novel therapeutics, particularly as a potent inhibitor of xanthine oxidase. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their drug discovery and development programs.

Core Compound Analysis and Physicochemical Properties

5-(2-fluorophenyl)isoxazole-3-carboxylic acid, registered under CAS number 668970-73-8, is a structurally unique molecule featuring a 1,2-isoxazole core. This five-membered heterocycle is substituted at the 5-position with a 2-fluorophenyl group and at the 3-position with a carboxylic acid moiety. The presence of the fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to biological targets. The isoxazole ring itself is a versatile scaffold, known to participate in various non-covalent interactions within enzyme active sites.

A summary of the key physicochemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 668970-73-8 | [1][2] |

| Molecular Formula | C₁₀H₆FNO₃ | [1][2] |

| Molecular Weight | 207.16 g/mol | [1][2] |

| IUPAC Name | 5-(2-fluorophenyl)isoxazole-3-carboxylic acid | |

| Appearance | White to off-white solid | |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis Methodology: A Step-by-Step Protocol

The synthesis of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid is a multi-step process that begins with readily available starting materials. The following protocol is a robust and reproducible method for the laboratory-scale preparation of this compound.

Diagram of the Synthesis Workflow

Caption: Synthetic route to 5-(2-fluorophenyl)isoxazole-3-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate

-

Rationale: This step involves a Claisen condensation reaction to form the β-ketoester intermediate. Sodium ethoxide, a strong base, is used to deprotonate the α-carbon of 2-fluoroacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate.

-

Procedure:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under a nitrogen atmosphere, add 2-fluoroacetophenone dropwise at 0-5 °C.

-

After the addition is complete, add diethyl oxalate dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. This intermediate can be used in the next step without further purification.

-

Step 2: Synthesis of Ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate

-

Rationale: This is a cyclization reaction where the diketone intermediate reacts with hydroxylamine to form the isoxazole ring. The reaction proceeds via condensation and subsequent intramolecular cyclization.

-

Procedure:

-

Dissolve the crude ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate in ethanol.

-

Add hydroxylamine hydrochloride and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate.

-

Step 3: Synthesis of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid

-

Rationale: The final step is a saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.

-

Procedure:

-

Dissolve ethyl 5-(2-fluorophenyl)isoxazole-3-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

After the hydrolysis is complete, remove the ethanol under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

The white precipitate of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

Applications in Drug Discovery and Development

The 5-phenylisoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with numerous derivatives investigated for a range of therapeutic applications. The primary and most well-documented application of this class of compounds is as inhibitors of xanthine oxidase.

Inhibition of Xanthine Oxidase

Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[3] Overproduction of uric acid leads to hyperuricemia, a condition that can result in gout, a painful inflammatory arthritis.[4] Therefore, inhibiting xanthine oxidase is a clinically validated strategy for the treatment of gout.[3][4]

Mechanism of Xanthine Oxidase Inhibition

The proposed mechanism of inhibition involves the binding of the carboxylate group of the isoxazole derivative to the molybdenum cofactor at the active site of xanthine oxidase. This interaction blocks the substrate (xanthine or hypoxanthine) from accessing the active site, thereby preventing its oxidation to uric acid.

Diagram of the Purine Catabolism Pathway and Site of Inhibition

Caption: Inhibition of uric acid production via xanthine oxidase.

Potential as Anti-inflammatory Agents

Given that gout is an inflammatory condition, the inhibition of uric acid production by 5-(2-fluorophenyl)isoxazole-3-carboxylic acid derivatives also positions them as potential anti-inflammatory agents for the management of this disease. Some isoxazole derivatives have been reported to possess broader anti-inflammatory and analgesic properties, suggesting that this scaffold may have applications beyond gout.[8][9][10]

Conclusion

5-(2-fluorophenyl)isoxazole-3-carboxylic acid is a valuable and versatile building block for drug discovery. Its synthesis is achievable through a straightforward and scalable chemical sequence. The primary therapeutic rationale for its use lies in the development of xanthine oxidase inhibitors for the treatment of hyperuricemia and gout. Further derivatization of the carboxylic acid moiety to amides or esters, and exploration of alternative substitutions on the phenyl ring, offer rich opportunities for the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. This guide provides a solid foundation for researchers to embark on such investigations.

References

- Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 60.

- Kaur, A., Wakode, S., Pathak, D. P., & Sharma, P. (2016). Synthesis and Biological Evaluation of Some New 5-Acylamino-2-(3,4,5- Trimethoxyphenyl)Benzoxazoles as Potential Antibacterial and Anti-inflammatory Agents. Journal of Pharmaceutical Sciences and Research, 8(5), 331.

- Muzychka, O. V., Kobzar, O. L., Shablykin, O. V., Brovarets, V. S., & Vovk, A. I. (2020). 5-Substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as xanthine oxidase inhibitors. Ukrainian Bioorganic Acta, 15(1), 20-27.

-

PubChem. 5-(2,4-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

- Singh, A., Debnath, R., Chawla, V., & Chawla, P. A. (2024). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024). RSC Medicinal Chemistry.

- Sun, Q., Li, G., Zhang, Y., Li, Y., Wang, Y., & Liu, G. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 270, 116443.

- Wang, S., Yan, J., Wang, J., Chen, J., Zhang, T., Zhao, Y., & Xue, M. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670.

- Xiang, J., Zhao, L., Li, Y., Chen, Y., & Wang, G. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition, 9, 989332.

- Yilmaz, I., & Kucukislamoglu, M. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 22(2), 875–884.

Sources

- 1. 31686-94-9 CAS MSDS (ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy O-[2-(2-fluorophenyl)ethyl]hydroxylamine | 863991-17-7 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Synthesis of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-(2-fluorophenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in numerous pharmacologically active molecules, and the specific substitution pattern of this target molecule makes it a valuable building block for the synthesis of novel therapeutic agents. This document details two primary, robust synthetic pathways: the cyclocondensation of a 1,3-dicarbonyl intermediate with hydroxylamine and the [3+2] cycloaddition of a nitrile oxide with an alkyne. For each route, this guide provides in-depth mechanistic insights, step-by-step experimental protocols, and a discussion of the critical process parameters. The information presented herein is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is found in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The target molecule, 5-(2-fluorophenyl)isoxazole-3-carboxylic acid, incorporates a 2-fluorophenyl group at the 5-position and a carboxylic acid at the 3-position. The fluorine substitution can enhance metabolic stability and binding affinity to biological targets, while the carboxylic acid provides a handle for further chemical modification or can act as a key interacting group with a biological receptor.

This guide will focus on two convergent and efficient synthetic strategies for the preparation of this valuable compound, starting from commercially available materials. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Synthetic Strategy 1: The 1,3-Dicarbonyl Cyclocondensation Approach

This synthetic route is a reliable and often high-yielding method for the preparation of 3-carboxyisoxazoles. The core of this strategy involves the construction of a 1,3-dicarbonyl intermediate, specifically a 2,4-dioxo-4-arylbutanoate, which then undergoes cyclization with hydroxylamine to form the isoxazole ring.

Overall Synthetic Workflow

Caption: Synthetic workflow for the 1,3-dicarbonyl cyclocondensation approach.

Step 1: Claisen Condensation to form Ethyl 2,4-dioxo-4-(2-fluorophenyl)butanoate

The initial step is a crossed Claisen condensation between 2'-fluoroacetophenone and diethyl oxalate.[1][2] In this reaction, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of the acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Since diethyl oxalate has no α-hydrogens, it cannot self-condense, which simplifies the product mixture.[3] The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-diketoester.

Mechanism of Claisen Condensation:

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action for the compound 5-(2-fluorophenyl)isoxazole-3-carboxylic acid. Given that the specific molecular target of this compound is not extensively documented in publicly available literature, this guide adopts a hypothesis-driven approach rooted in the well-established pharmacology of the isoxazole scaffold.

We will proceed not by presenting a known mechanism, but by detailing a logical, field-proven workflow for its discovery. This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring is a five-membered heterocyclic motif that is considered a "privileged structure" in medicinal chemistry. Its favorable physicochemical properties, metabolic stability, and ability to engage in diverse non-covalent interactions have led to its incorporation into numerous clinically approved drugs.[1][2][3] Derivatives of the isoxazole scaffold are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4]

Notably, many isoxazole-containing compounds function as potent anti-inflammatory agents.[2][5] Drugs such as the selective COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature an isoxazole core, underscoring its utility in targeting key nodes of inflammatory pathways.[1][2]

The subject of this guide, 5-(2-fluorophenyl)isoxazole-3-carboxylic acid, combines this privileged isoxazole core with a fluorophenyl group, a common moiety used to enhance binding affinity and metabolic stability. While its specific mechanism is unconfirmed, its structure strongly suggests a potential role as a modulator of inflammatory processes. This guide outlines the logical and experimental steps required to identify its molecular target(s) and elucidate its mechanism of action.

Hypothesis-Driven Target Identification

Based on the extensive literature on isoxazole derivatives, we can formulate several primary hypotheses for the mechanism of action of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid in the context of inflammation.

-

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes. The COX-1 and COX-2 enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins.[6] Numerous isoxazole-based compounds have been developed as selective COX-2 inhibitors.[7][8][9][10][11] The structural features of our target compound are consistent with those of known COX inhibitors.

-

Hypothesis 2: Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12] The isoxazole ring has been successfully employed as a bioisosteric replacement for the imidazole ring found in many p38 MAPK inhibitors.[13][14][15][16]

-

Hypothesis 3: Direct or Indirect Inhibition of Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a master regulator of inflammation.[17] Small molecules, including those with isoxazole or isoxazolone cores, have been developed to inhibit the production and release of TNF-α, often via the inhibition of upstream targets like p38 MAPK.[18][19]

The following sections detail a comprehensive workflow to systematically test these hypotheses.

A Validated Experimental Workflow for Target Deconvolution

This workflow is designed to move from a broad, phenotypic confirmation of activity to specific, target-based validation, providing a robust and logical path to mechanism of action elucidation.

Caption: A logical workflow for the identification and validation of the molecular target.

Step 1: Phenotypic Screening to Confirm Anti-inflammatory Activity

The first step is to confirm that the compound possesses the hypothesized anti-inflammatory activity in a relevant cellular model. A common and robust method is to measure the inhibition of lipopolysaccharide (LPS)-induced cytokine production in a human monocytic cell line like THP-1.

Protocol: TNF-α Release Assay in THP-1 Cells

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.

-

Cell Plating: Seed THP-1 cells at a density of 4 x 10⁴ cells/well in a 96-well plate.[20]

-

Compound Treatment: Prepare serial dilutions of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound solutions to the wells and pre-incubate for 1 hour at 37°C.

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[20]

-

Incubation: Incubate the plate for 17-18 hours at 37°C in a humidified incubator with 5% CO₂.[20]

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.[17][21][22][23]

-

Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control. Plot the data to determine the IC₅₀ value.

Trustworthiness Check: A positive result in this assay (i.e., a dose-dependent inhibition of TNF-α) validates that the compound has anti-inflammatory properties and justifies proceeding to target-specific assays.

Step 2: Hypothesis-Driven In Vitro Functional Assays

If the compound is active in the phenotypic screen, the next step is to test its effect on the primary hypothesized targets using specific enzymatic or functional assays.

A. Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase component of COX activity.[24]

-

Reagent Preparation: Prepare Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid solutions as described in a commercial kit (e.g., Sigma-Aldrich, MAK414).[24]

-

Reaction Setup: In a 96-well plate, set up wells for background, positive control (enzyme only), and inhibitor tests.

-

Inhibitor Addition: Add serial dilutions of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid to the designated inhibitor wells. Add the corresponding solvent (e.g., DMSO) to the control wells.

-

Enzyme Addition: Add purified ovine COX-1 or human recombinant COX-2 enzyme to the appropriate wells.

-

Reaction Initiation: Start the reaction by adding Arachidonic Acid to all wells.

-

Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 30 minutes at room temperature.[24]

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.[11]

B. Protocol: p38α MAPK Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12]

-

Reagent Preparation: Prepare Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[12] Prepare solutions of recombinant p38α enzyme, the substrate (e.g., ATF2), and ATP.

-

Inhibitor Pre-incubation: In a 384-well plate, add 1 µL of serially diluted 5-(2-fluorophenyl)isoxazole-3-carboxylic acid. Add 2 µL of p38α enzyme solution and incubate for 20 minutes at room temperature.[25]

-

Kinase Reaction: Initiate the reaction by adding 2 µL of the substrate/ATP mixture. Incubate for 60 minutes at room temperature.[12]

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Signal Measurement: Record the luminescence using a plate reader.

-

Data Analysis: Convert luminescence readings to ADP concentration using a standard curve. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Caption: The p38 MAPK signaling pathway, a potential target for isoxazole compounds.

Quantitative Data Summary and Interpretation

The results from the functional assays should be compiled into a clear, comparative table. This allows for a direct assessment of the compound's potency and selectivity.

| Assay | Target | IC₅₀ (µM) | Selectivity Ratio |

| COX Inhibition | COX-1 | >100 | \multirow{2}{*}{>10 (Example)} |

| COX-2 | 9.5 | ||

| p38 MAPK Assay | p38α | 0.25 | - |

| Cellular TNF-α Release | - | 0.45 | - |

Table 1: Example Data Summary for 5-(2-fluorophenyl)isoxazole-3-carboxylic acid. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme or cellular activity. The selectivity ratio is calculated as IC₅₀(COX-1)/IC₅₀(COX-2).

Expert Interpretation: In the example data above, the compound is a potent inhibitor of p38α kinase. Its IC₅₀ in the cellular TNF-α release assay is comparable to its enzymatic IC₅₀ against p38α, strongly suggesting that its anti-inflammatory effect is mediated through the inhibition of the p38 MAPK pathway. The compound shows weak activity against COX-2 and is highly selective over COX-1, making COX inhibition an unlikely primary mechanism of action.

Target Validation with Biophysical Methods

A "hit" in a functional assay demonstrates that the compound can inhibit the target's activity, but it does not definitively prove direct binding. Biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are essential for confirming a direct interaction and accurately measuring binding affinity (K_d_).

Protocol Outline: Isothermal Titration Calorimetry (ITC)

-

Objective: To measure the heat change upon binding of the compound to the purified target protein (e.g., p38α), allowing for the determination of binding affinity (K_d_), stoichiometry (n), and thermodynamic parameters.

-

Sample Preparation: Dialyze the purified target protein and dissolve the compound in the exact same buffer to minimize heat of dilution effects. Degas both solutions.

-

Titration: Fill the ITC sample cell with the protein solution and the injection syringe with the compound solution.

-

Measurement: Perform a series of precise injections of the compound into the protein solution. The instrument measures the minute heat changes that occur with each injection.

-

Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to calculate K_d_, n, and enthalpy (ΔH).

Authoritative Grounding: A confirmed direct binding with a K_d_ value that is consistent with the functional IC₅₀ value provides the highest level of confidence in target identification.

Conclusion

This guide provides a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid. By progressing from broad phenotypic screening to specific enzymatic assays and finally to direct biophysical validation, researchers can confidently identify and characterize the molecular target of this, and other, novel compounds. The isoxazole scaffold continues to be a source of potent therapeutic agents, and a systematic approach to understanding their mechanisms is crucial for advancing drug discovery.

References

-

Laufer, S. et al. (2002). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. Available at: [Link]

-

Laufer, S. & Margutti, S. (2003). Isoxazolone based inhibitors of p38 MAP kinases. PubMed. Available at: [Link]

-

Perrone, M. G. et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. Available at: [Link]

-

Laufer, S. A. & Margutti, S. (2003). Isoxazolone Based Inhibitors of p38 MAP Kinases. Journal of Medicinal Chemistry. Available at: [Link]

-

Bischof, J. et al. (2009). 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta. PubMed. Available at: [Link]

-

Patel, D. et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

-

Clark, M. P. et al. (2005). The development of new isoxazolone based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production. PubMed. Available at: [Link]

-

Patel, D. et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. National Library of Medicine. Available at: [Link]

-

Patel, D. et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. Available at: [Link]

-

Saleem, A. et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health. Available at: [Link]

-

Saleem, A. et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available at: [Link]

-

Perrone, M. G. et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ResearchGate. Available at: [Link]

-

Wang, L. et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. National Institutes of Health. Available at: [Link]

-

ELK Biotechnology. (n.d.). Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit. ELK Biotechnology. Available at: [Link]

-

Khan, A. et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed. Available at: [Link]

-

Sci-Hub. (2005). The Development of New Isoxazolone Based Inhibitors of Tumor Necrosis Factor‐Alpha (TNF‐α) Production. Sci-Hub. Available at: [Link]

-

Kumar, M. et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

-

Marian, E. et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. Available at: [Link]

-

Carratù, M. R. et al. (2018). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Available at: [Link]

-

Jarskog, L. et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]

-

Terstiege, I. et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. Available at: [Link]

-

Northwest Life Science Specialities. (n.d.). Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit. Northwest Life Science Specialities. Available at: [Link]

-

IBL International. (n.d.). TNF-α (free) ELISA. IBL International. Available at: [Link]

-

Kulmacz, R. J. et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. Available at: [Link]

-

Sousa, T. et al. (2022). TargIDe: a machine-learning workflow for target identification of molecules with antibiofilm activity against Pseudomonas aeruginosa. National Institutes of Health (NIH). Available at: [Link]

-

Pun, F. W. et al. (2024). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]

-

Kumar, M. et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

-

Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Vipergen. Available at: [Link]

-

ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]

-

Reddy, K. R. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: [Link]

-

Marian, E. et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH. Available at: [Link]

-

Norman, M. H. et al. (2020). Biologic-like In Vivo Efficacy with Small Molecule Inhibitors of TNFα Identified Using Scaffold Hopping and Structure-Based Drug Design Approaches. PubMed. Available at: [Link]

-

MDPI. (n.d.). Insight into the Structural Determinants of Imidazole Scaffold-Based Derivatives as TNF-α Release Inhibitors by in Silico Explorations. MDPI. Available at: [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoxazole Derivatives as Regulators of Immune Functions [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.aalto.fi [research.aalto.fi]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isoxazolone based inhibitors of p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. The development of new isoxazolone based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nwlifescience.com [nwlifescience.com]

- 22. novamedline.com [novamedline.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. resources.revvity.com [resources.revvity.com]

The Ascendant Therapeutic Potential of Fluorophenyl Isoxazoles: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Advantage of Fluorine in Isoxazole Scaffolds

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its inherent electronic properties and synthetic versatility have cemented its role in a multitude of clinically approved therapeutics.[1] A pivotal advancement in the evolution of isoxazole-based drug candidates has been the strategic incorporation of fluorine atoms. The introduction of the highly electronegative fluorine atom into the phenyl ring of isoxazole derivatives can profoundly influence their physicochemical and pharmacokinetic properties. This includes enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins, ultimately leading to compounds with superior potency and selectivity.[2][3]

This technical guide provides a comprehensive exploration of the diverse biological activities of fluorophenyl isoxazole derivatives, with a particular focus on their anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective potential. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness the therapeutic promise of this burgeoning class of compounds.

Part 1: Anticancer Activity: Targeting Malignant Proliferation and Survival

Fluorophenyl isoxazole derivatives have emerged as a significant area of interest in oncology research, demonstrating potent cytotoxic effects across a spectrum of cancer cell lines.[2][4] Their mechanisms of action are often multifaceted, primarily converging on the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[5][6]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have elucidated that fluorophenyl isoxazole derivatives can trigger the intrinsic apoptotic pathway. This is often characterized by the disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades. Furthermore, these compounds have been shown to induce cell cycle arrest, frequently at the G2/M phase, thereby preventing mitotic progression and halting tumor cell proliferation.[5][6] For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have been observed to reduce the necrosis rate of Hep3B liver cancer cells and shift the cellular response towards apoptosis.[5][6]

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of representative fluorophenyl isoxazole derivatives is summarized below. The IC50 value denotes the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 Value | Reference |

| Compound 2f | Hep3B (Liver) | 5.76 µg/mL | [5][6][7] |

| HepG2 (Liver) | 34.64 µg/mL | [5][6][7] | |

| Compounds 2a-2c, 2e | Hep3B (Liver) | 7.66-11.60 µg/mL | [5][6][7] |

| Compound 2d | HeLa (Cervical) | 15.48 µg/mL | [8] |

| Compound 2d & 2e | Hep3B (Liver) | ~23 µg/mL | [8] |

| Compound 2a | MCF-7 (Breast) | 39.80 µg/mL | [8] |

| Compound A2 | MCF-7 (Breast) | 52.35 µM | [9] |

| Compound A3 | MCF-7 (Breast) | 54.81 µM | [9] |

| Compound B1 | MCF-7 (Breast) | 53.9 µM | [9] |

| Compound B3 | MCF-7 (Breast) | 54.1 µM | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTS Assay

A robust and widely adopted method for evaluating the antiproliferative activity of novel compounds is the MTS assay.

Principle: The MTS assay is a colorimetric method that measures the metabolic activity of cells. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by its absorbance, is directly proportional to the number of living cells in the culture.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorophenyl isoxazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the designated wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTS Reagent Addition: Following the incubation period, add the MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizing the Anticancer Mechanism

Caption: Proposed mechanism of anticancer activity.

Part 2: Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are key pathological contributors to a wide range of diseases.[10] Fluorophenyl isoxazole derivatives have demonstrated promising anti-inflammatory and antioxidant activities, suggesting their potential as therapeutic agents for inflammatory disorders.[11][12]

Mechanism of Action: Modulation of Inflammatory Pathways and Radical Scavenging

The anti-inflammatory effects of these compounds are believed to be mediated, in part, through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).[11] Molecular docking studies have shown that some derivatives can effectively bind to the active site of the COX-2 enzyme.[11] Furthermore, some fluorophenyl imidazole derivatives have been shown to inhibit the phosphorylation of p38 MAPK and NF-κB, key signaling molecules in the inflammatory cascade, leading to a reduction in the secretion of pro-inflammatory cytokines.[13][14]

The antioxidant properties of fluorophenyl isoxazole derivatives are attributed to their ability to act as free radical scavengers.[10][12]

Quantitative Anti-inflammatory and Antioxidant Data

| Compound ID | Biological Activity | Assay | IC50/Inhibition % | Reference |

| Compounds 5b, 5c, 5d | Anti-inflammatory | Carrageenan-induced paw edema | 71.86-75.68% inhibition at 2h | [11] |

| Compound 2a | Antioxidant | DPPH radical scavenging | 0.45 ± 0.21 µg/mL | [10][12] |

| Compound 2c | Antioxidant | DPPH radical scavenging | 0.47 ± 0.33 µg/mL | [10][12] |

Experimental Protocol: In Vivo Anti-inflammatory Assessment

The carrageenan-induced rat paw edema model is a classical and reliable method for evaluating the acute anti-inflammatory activity of compounds.[11][15]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compounds or a standard drug (e.g., Diclofenac sodium) orally or intraperitoneally to different groups of rats.

-

Induction of Inflammation: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Visualizing the Anti-inflammatory Pathway

Caption: Modulation of key inflammatory signaling pathways.

Part 3: Antimicrobial and Neuroprotective Landscape

The therapeutic utility of fluorophenyl isoxazole derivatives extends to antimicrobial and neuroprotective applications, highlighting their chemical diversity and broad biological activity spectrum.[2][4]

Antimicrobial Activity

Substituted fluorophenyl isoxazoles have demonstrated activity against a range of bacterial and fungal pathogens.[16][17] The presence of specific functional groups on the phenyl ring, such as chloro and nitro groups, has been shown to enhance antibacterial activity.[17] The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.

Neuroprotective Potential

In the context of neurodegenerative diseases, fluorophenyl isoxazole derivatives are being investigated for their ability to protect neurons from damage caused by oxidative stress and excitotoxicity.[4] Some compounds have shown the ability to modulate the activity of AMPA receptors, which play a crucial role in synaptic transmission and neuronal viability.[18]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Compound Dilution: Prepare serial twofold dilutions of the fluorophenyl isoxazole derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for the test organism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Part 4: Synthesis and Structure-Activity Relationships (SAR)

The biological activity of fluorophenyl isoxazole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective analogues.

General Synthesis

A common synthetic route to fluorophenyl-isoxazole-carboxamide derivatives involves the coupling of a fluorophenyl-isoxazole carboxylic acid with various aniline derivatives using coupling agents like EDCI and an activator such as DMAP.[10]

Key SAR Insights

-

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly influence biological activity. For instance, electron-withdrawing groups like halogens (fluoro, chloro) and nitro groups can enhance anticancer and antimicrobial activities.[3][17]

-

Carboxamide Linker: The carboxamide linkage is a common feature in many biologically active derivatives and provides a crucial point for chemical modification to explore a wider chemical space.

Visualizing the Synthetic Workflow

Caption: General synthetic scheme for fluorophenyl-isoxazole-carboxamides.

Conclusion and Future Directions

Fluorophenyl isoxazole derivatives represent a highly promising and versatile class of compounds with a diverse pharmacological profile.[1] The strategic incorporation of fluorine has proven to be a successful strategy for enhancing their therapeutic potential. The compelling data presented in this guide underscore the significant opportunities for developing novel therapeutics for cancer, inflammatory diseases, infections, and neurodegenerative disorders based on this privileged scaffold. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts, elucidating their detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.

References

-

In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. (2022, October 29). Retrieved from [Link]

-

Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives | AVESİS. (2021). Retrieved from [Link]

-

Structure–activity relationship of isoxazole derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives - ResearchGate. (2021, August 22). Retrieved from [Link]

-

Synthesis and Anticancer Evaluation of Novel Derivatives of Isoxazolo[4,5-e][1][5][10]triazepine Derivatives and Potential Inhibitors of Protein Kinase C - PMC - PubMed Central. (2020, December 24). Retrieved from [Link]

-

Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC - NIH. (2024, November 15). Retrieved from [Link]

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH. (n.d.). Retrieved from [Link]

-

In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed. (2022, October 29). Retrieved from [Link]

-

Antibacterial activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds - ResearchGate. (n.d.). Retrieved from [Link]

-

In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022, October 29). Retrieved from [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Retrieved from [Link]

-

Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - NIH. (2020). Retrieved from [Link]

-

Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives - An-Najah Staff. (2021). Retrieved from [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (n.d.). Retrieved from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17). Retrieved from [Link]

-

(PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate. (2024, June 30). Retrieved from [Link]

-

Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis and in vitro antimicrobial evaluation of novel fluorine-containing 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazoles and 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. (n.d.). Retrieved from [Link]

-

New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole | Request PDF - ResearchGate. (2025, October 11). Retrieved from [Link]

-

Anti-inflammatory evaluation of isoxazole derivatives - Scholars Research Library. (n.d.). Retrieved from [Link]

-

Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Retrieved from [Link]

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. (2022, June 24). Retrieved from [Link]

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies - MDPI. (2025, November 11). Retrieved from [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Retrieved from [Link]

-

New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole - PubMed. (n.d.). Retrieved from [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (2021, October 5). Retrieved from [Link]

-

Fluorophenyl‐isoxazole‐carboxamide (ISX) compounds modulate... - ResearchGate. (n.d.). Retrieved from [Link]

-

An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives - OUCI. (n.d.). Retrieved from [Link]

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - NIH. (2023, February 3). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC - NIH. (2021, March 9). Retrieved from [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchGate. (2024, October 13). Retrieved from [Link]

-

Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method - SAR Publication. (2023, February 23). Retrieved from [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - Repozytorium UR. (2024, June 30). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. espublisher.com [espublisher.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives | AVESİS [avesis.anadolu.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. staff.najah.edu [staff.najah.edu]

- 8. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. researchgate.net [researchgate.net]

- 17. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 18. researchgate.net [researchgate.net]

5-(2-fluorophenyl)isoxazole-3-carboxylic acid and Its Analogs: A Guide to Synthesis, Biological Activity, and Structure-Activity Relationships

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block for designing targeted therapeutics. This guide focuses on a specific, promising subclass: 5-(2-fluorophenyl)isoxazole-3-carboxylic acid and its analogs. We will delve into the synthetic rationale, key biological activities, and the critical structure-activity relationships (SAR) that drive potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable protocols for laboratory investigation.

The Isoxazole Scaffold: A Foundation for Drug Discovery

The five-membered isoxazole heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern pharmacophores.[4] It is found in a diverse array of pharmaceuticals, including the COX-2 inhibitor Valdecoxib, the antibiotic Cloxacillin, and the antirheumatic drug Leflunomide.[1][3][4] The scaffold's utility stems from its metabolic stability, its role as a bioisostere for other functional groups, and its capacity to act as both a hydrogen bond donor and acceptor. The 5-arylisoxazole-3-carboxylic acid framework, in particular, has emerged as a highly fruitful area of research, with analogs demonstrating potent activity against a range of biological targets.[5][6][7]

Core Compound Profile: 5-(2-fluorophenyl)isoxazole-3-carboxylic acid

The title compound serves as a foundational structure for exploring this chemical space. The strategic inclusion of a 2-fluorophenyl group is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine substitution is known to enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the acidity (pKa) of nearby functional groups. Furthermore, it can form crucial hydrogen bonds and other electrostatic interactions with protein targets, often leading to improved binding affinity.

Table 1: Physicochemical Properties of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid

| Property | Value | Source |

| CAS Number | 668970-73-8 | [8][9] |

| Molecular Formula | C₁₀H₆FNO₃ | [8][9] |

| Molecular Weight | 207.16 g/mol | [8][9] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents (DMSO, Methanol) |

Synthetic Strategies: Constructing the Isoxazole Core

The synthesis of 3,5-disubstituted isoxazoles is well-established, with two primary routes offering high versatility and efficiency. The choice of method often depends on the availability of starting materials and the desired substitution patterns.

General Synthetic Workflow

The diagram below illustrates the two predominant pathways for synthesizing the 5-arylisoxazole-3-carboxylic acid core.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpca.org [ijpca.org]

- 5. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. 5-PHENYLISOXAZOLE-3-CARBOXYLIC ACID | 14441-90-8 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 668970-73-8 CAS MSDS (5-(2-fluorophenyl)isoxazole-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Analysis of 5-(2-fluorophenyl)isoxazole-3-carboxylic acid: A Guide to Structural Elucidation and Characterization

An In-depth Technical Guide for Drug Development Professionals

Abstract